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Abstract

Actinidioionoside is a naturally occurring megastigmane glycoside found in various plant
species, notably within the genus Actinidia, which includes the kiwifruit (Actinidia deliciosa). As
a member of the diverse family of C13-norisoprenoids, Actinidioionoside is derived from the
degradation of carotenoids. This technical guide provides a comprehensive overview of the
known physical and chemical properties of Actinidioionoside, alongside experimental
methodologies for its study. The information presented is intended to support researchers,
scientists, and drug development professionals in their work with this and related compounds.
While specific quantitative data for some physical properties of Actinidioionoside are not
widely published, this guide supplements available information with data from structurally
similar megastigmane glycosides to provide a useful contextual framework.

Chemical and Physical Properties

Actinidioionoside possesses a complex stereochemistry that dictates its biological activity
and physical properties. The core chemical and physical data for Actinidioionoside,
supplemented with data for related megastigmane glycosides, are summarized below.

General Properties
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Property Value Source
(2R,3S,4S,5R,6R)-2-
(hydroxymethyl)-6-(((R,E)-4-

) ((1R,2R,4S)-1,2,4-trihydroxy-

Chemical Name ) [N/A]
2,6,6-trimethylcyclohexyl)but-
3-en-2-yl)oxy)tetrahydro-2H-
pyran-3,4,5-triol
(3S,5R,6R,9R)-3,6,7,9-
tetrahydroxy-megastigman-7-

Synonyms [1]
ene-9-O-beta-D-
glucopyranoside

CAS Number 540528-05-0 [N/A]
Likely a colorless solid or

Appearance gummy solid, typical for [2]
isolated glycosides.

Molecular Properties

Property Value Source

Molecular Formula C19H3409 [N/A]

Molecular Weight 406.47 g/mol [N/A]

Exact Mass 406.22028 g/mol [N/A]

Physicochemical Properties (Experimental and

Estimated)

Quantitative experimental data for the melting point, boiling point, and solubility of

Actinidioionoside are not readily available in the published literature. The data for a related

megastigmane aglycone is provided for context.

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://dev.spectrabase.com/compound/FKnpliWqWxP
https://pubchem.ncbi.nlm.nih.gov/compound/129316798
https://www.benchchem.com/product/b15591099?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property

Value

Note

Melting Point

68 - 69 °C

This value is for the related
aglycone (3S,5R,6R,7E)-3,5,6-
Trihydroxy-7-megastigmen-9-
one and not Actinidioionoside
itself.[3]

Boiling Point

Not available

Data for Actinidioionoside is
not published. Glycosides
generally have high boiling
points and tend to decompose

at elevated temperatures.

Solubility

Soluble in methanol, ethanol,

and water to varying degrees.

Likely soluble in DMSO.

Quantitative solubility data is
not available. Solubility is
inferred from extraction
solvents used for

megastigmane glycosides.[4]

pKa

Not available

Data for Actinidioionoside is

not published.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of

Actinidioionoside.

Mass Spectrometry (MS)

Mass spectrometry of Actinidioionoside and its derivatives typically involves soft ionization

techniques like Electrospray lonization (ESI) to observe the molecular ion. Fragmentation

patterns provide structural information about the aglycone and the glycosidic bond.

Fragmentation Analysis:

e [M-H]~: In negative ion mode, the deprotonated molecule is observed.

o [M+H]* or [M+Na]*: In positive ion mode, the protonated or sodiated molecule is observed.
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» Loss of Glucose: A characteristic neutral loss of 162 Da (C6H1005) corresponds to the
cleavage of the glycosidic bond, releasing the glucose moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned NMR spectrum for Actinidioionoside is not readily available in a
consolidated format, data for numerous related megastigmane glycosides have been
published. The expected chemical shifts are based on these related structures.

Expected *H-NMR Chemical Shifts (in CD3sOD or similar solvent):

o Aglycone Protons: Resonances for the cyclohexyl ring protons and the butenyl side chain
would be expected in the aliphatic and olefinic regions.

o Anomeric Proton: A characteristic doublet for the anomeric proton of the [3-D-glucopyranosyl
moiety is expected around & 4.5-5.5 ppm.

e Sugar Protons: Other protons of the glucose unit would resonate in the & 3.0-4.0 ppm region.
Expected 3C-NMR Chemical Shifts (in CDsOD or similar solvent):

e Aglycone Carbons: Signals for the trimethyl-substituted cyclohexyl ring and the butenyl side
chain.

e Anomeric Carbon: The anomeric carbon of the glucose unit is expected to resonate around o
100-105 ppm.

e Sugar Carbons: Other carbons of the glucose moiety would appear in the d 60-80 ppm
range.

Experimental Protocols

The following protocols are representative methodologies for the isolation and characterization
of megastigmane glycosides, including Actinidioionoside, from plant material.

General Workflow for Isolation and Purification
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The following diagram illustrates a typical workflow for the isolation of Actinidioionoside from
a plant source like Actinidia deliciosa.

(Plant Material (e.g., Actinidia deliciosa Ieaves/fruitD

(Extraction with Aqueous Methanol or EthanoD

'

Golvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol))

'

Golumn Chromatography (e.g., Diaion HP-20, Silica Gel, Sephadex LH-ZOD

(Preparative HPLC)

Pure Actinidioionoside

(Structural Characterization (NMR, MS))

Click to download full resolution via product page

Figure 1: General workflow for the isolation of Actinidioionoside.

Detailed Extraction and Isolation Protocol

This protocol is a composite method based on procedures for isolating megastigmane
glycosides from plant sources.
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Plant Material Preparation:

o Fresh or dried plant material (e.qg., leaves or fruit of Actinidia deliciosa) is ground into a fine
powder.

Extraction:

o The powdered plant material is macerated or refluxed with an aqueous organic solvent,
typically 70-80% methanol or ethanol, at a ratio of 1:10 (w/v) for several hours.

o The extraction is repeated multiple times to ensure exhaustive extraction.

o The combined extracts are filtered and concentrated under reduced pressure using a
rotary evaporator to yield a crude extract.

Solvent Partitioning:

o The crude extract is suspended in water and sequentially partitioned with solvents of
increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Glycosides like
Actinidioionoside are typically enriched in the more polar fractions (ethyl acetate and n-
butanol).

Column Chromatography:

o The enriched fraction is subjected to column chromatography. A common strategy involves
an initial separation on a macroporous resin (e.g., Diaion HP-20) eluted with a stepwise
gradient of methanol in water.

o Further purification is achieved using silica gel or Sephadex LH-20 column
chromatography with appropriate solvent systems.

Preparative High-Performance Liquid Chromatography (HPLC):

o Final purification to obtain highly pure Actinidioionoside is often performed using
preparative reversed-phase HPLC (e.g., C18 column) with a gradient of acetonitrile or
methanol in water as the mobile phase.
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Structural Characterization

 NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g.,
CDs0OD), and 1D (*H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired to
elucidate the structure and assign all proton and carbon signals.

e Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the
exact mass and molecular formula. Tandem MS (MS/MS) experiments are conducted to
confirm the structure through fragmentation analysis.

Biological Activity and Signaling Pathways

Actinidioionoside and related megastigmane derivatives have been reported to possess
various biological activities, including anti-inflammatory effects.

Anti-inflammatory Activity and the NF-kB Signaling
Pathway

Some megastigmane derivatives have been shown to exert their anti-inflammatory effects
through the inhibition of the Nuclear Factor-kappa B (NF-kB) signaling pathway. NF-kB is a key
transcription factor that regulates the expression of pro-inflammatory cytokines and other
inflammatory mediators.

The diagram below illustrates the proposed mechanism of action where Actinidioionoside or
its aglycone may inhibit the NF-kB pathway.
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Figure 2: Proposed inhibition of the NF-kB signaling pathway by Actinidioionoside.
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Conclusion

Actinidioionoside is a megastigmane glycoside with potential biological activities that warrant
further investigation. This guide has compiled the available physical and chemical data for
Actinidioionoside and provided representative experimental protocols for its isolation and
characterization. While there are gaps in the publicly available quantitative data for this specific
compound, the information provided, including data from analogous structures, serves as a
valuable resource for researchers in the fields of natural product chemistry, pharmacology, and
drug development. Further studies are needed to fully elucidate the physicochemical properties
and therapeutic potential of Actinidioionoside.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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